![molecular formula C22H29N3 B13442359 1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a bipiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a bipiperidine derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction could produce biphenyl alcohols.
科学的研究の応用
1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the bipiperidine moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
1,1’-Biphenyl-4-amine: A biphenyl derivative with an amine group.
4,4’-Bipiperidine: A compound with two piperidine rings connected by a single bond.
Uniqueness
1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine is unique due to its combination of biphenyl and bipiperidine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.
特性
分子式 |
C22H29N3 |
|---|---|
分子量 |
335.5 g/mol |
IUPAC名 |
4-[4-(3-phenylphenyl)piperazin-1-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H29N3/c23-20-9-11-21(12-10-20)24-13-15-25(16-14-24)22-8-4-7-19(17-22)18-5-2-1-3-6-18/h1-8,17,20-21H,9-16,23H2 |
InChIキー |
BVJFZNJTDUBIMA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)N2CCN(CC2)C3=CC=CC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
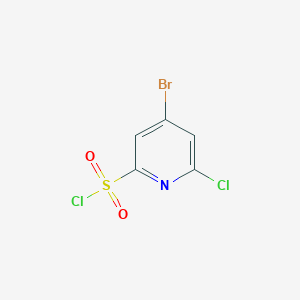


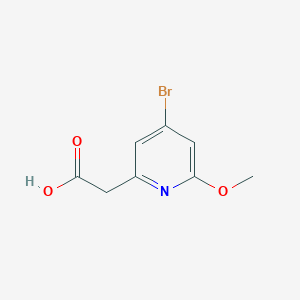
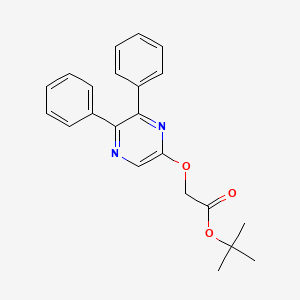


![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
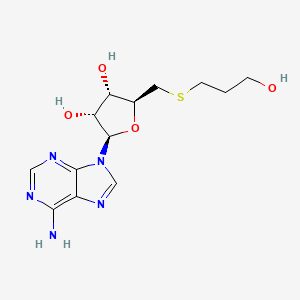

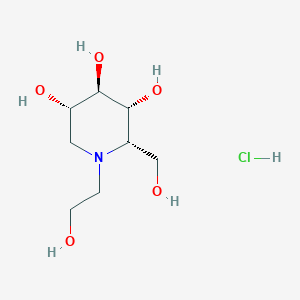
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
